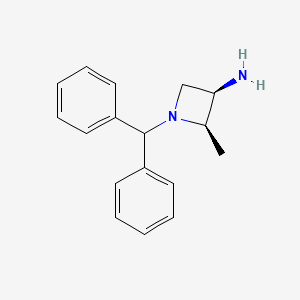

cis-1-Benzhydryl-2-methyl-azetidin-3-amine

Description

Significance of Four-Membered Nitrogen Heterocycles in Organic and Medicinal Chemistry

Four-membered nitrogen heterocycles, particularly the saturated azetidine (B1206935) ring system, represent a crucial structural motif in modern organic and medicinal chemistry. chemicalbook.com Azetidines are valued as bioisosteres for other cyclic and acyclic structures and are integral components in a variety of biologically active molecules and natural products. epo.orgresearchgate.net Their incorporation into molecular scaffolds can impart desirable physicochemical properties, such as improved metabolic stability, solubility, and three-dimensional complexity, which are advantageous in drug discovery. epo.orgCurrent time information in Singapore. The rigid, puckered conformation of the azetidine ring provides a fixed spatial arrangement for its substituents, which can lead to higher binding affinity with biological targets by reducing the entropic penalty upon binding. Current time information in Singapore.

Compounds containing the azetidine moiety have demonstrated a wide array of pharmacological activities, including roles as anticancer, antibacterial, antiviral, and anti-inflammatory agents. nih.gov A notable example is azelnidipine, an antihypertensive drug featuring an azetidine ring that functions as a calcium channel blocker. Current time information in Singapore.achemblock.com The utility of azetidines extends to their use as versatile building blocks and synthetic intermediates for constructing more complex molecular architectures. achemblock.combldpharm.com

Inherent Ring Strain and Its Influence on Azetidine Reactivity and Synthetic Feasibility

Azetidine is characterized by a significant degree of ring strain, estimated to be approximately 25.2-25.4 kcal/mol. nih.govchemicalbook.com This value is intermediate between the highly strained and reactive three-membered aziridines (approx. 27.7 kcal/mol) and the relatively stable five-membered pyrrolidines (approx. 5.4 kcal/mol). nih.govuspto.gov This inherent strain is a defining feature that governs the chemical behavior of the azetidine ring.

The ring strain makes the azetidine ring susceptible to various ring-opening reactions, a property that is exploited in synthetic chemistry to create functionalized acyclic amines. bldpharm.comnih.gov However, the ring is also stable enough for practical handling and incorporation into complex molecules, unlike the more labile aziridines. accelachem.combldpharm.com The reactivity driven by strain relief can be triggered under specific conditions, allowing for selective N-C bond cleavage and functionalization. nih.govaccelachem.com This balance of stability and reactivity makes azetidines unique and valuable synthetic tools. accelachem.combldpharm.com

Historical Context of Azetidine Synthesis Challenges and Recent Advances

Historically, the synthesis of azetidines has been a considerable challenge for organic chemists, largely due to the ring strain that makes their formation entropically and enthalpically unfavorable compared to five- and six-membered rings. nih.govbldpharm.com Traditional methods, such as the intramolecular cyclization of 1,3-amino alcohols or 1,3-haloamines, often required harsh conditions and resulted in low yields with limited functional group tolerance.

In recent years, significant progress has been made in developing more efficient and milder synthetic routes to functionalized azetidines. uspto.govbldpharm.com These modern methods include photochemical reactions like the Paternò-Büchi reaction, transition-metal-catalyzed C-H amination, ring expansion of azabicyclo[1.1.0]butanes, and various cycloaddition strategies. nih.govuspto.gov These advances have expanded the accessibility of diverse azetidine-containing building blocks, which in turn has accelerated their application in drug discovery and materials science. researchgate.netuspto.gov

Structure

2D Structure

3D Structure

Properties

CAS No. |

164906-72-3 |

|---|---|

Molecular Formula |

C17H20N2 |

Molecular Weight |

252.35 g/mol |

IUPAC Name |

(2R,3R)-1-benzhydryl-2-methylazetidin-3-amine |

InChI |

InChI=1S/C17H20N2/c1-13-16(18)12-19(13)17(14-8-4-2-5-9-14)15-10-6-3-7-11-15/h2-11,13,16-17H,12,18H2,1H3/t13-,16-/m1/s1 |

InChI Key |

CJCQBRZYAQTEOO-CZUORRHYSA-N |

Isomeric SMILES |

C[C@@H]1[C@@H](CN1C(C2=CC=CC=C2)C3=CC=CC=C3)N |

Canonical SMILES |

CC1C(CN1C(C2=CC=CC=C2)C3=CC=CC=C3)N |

Origin of Product |

United States |

Advanced Synthetic Strategies for Cis 1 Benzhydryl 2 Methyl Azetidin 3 Amine and Analogous Azetidine Derivatives

General Methodologies for Azetidine (B1206935) Ring Construction

The inherent ring strain of azetidines (approx. 25.4 kcal/mol) presents a significant synthetic challenge, making their construction more difficult than that of their five- or six-membered counterparts. nih.gov Nevertheless, a variety of robust methods have been developed, broadly categorized into cyclization reactions, cycloadditions, ring rearrangements, and functionalization of highly strained precursors.

The formation of an azetidine ring through the intramolecular formation of a carbon-nitrogen bond is a cornerstone of azetidine synthesis. These methods typically involve the cyclization of a linear precursor containing a nucleophilic amine and an electrophilic carbon center.

Intramolecular Nucleophilic Substitution: This is a classical and widely used approach where a γ-amino alcohol or γ-haloamine undergoes an intramolecular SN2 reaction. nih.gov The hydroxyl group in a γ-amino alcohol must first be activated by converting it into a good leaving group, such as a mesylate or tosylate. nih.gov A subsequent base-promoted cyclization then yields the azetidine ring. organic-chemistry.org A general method involves the alkylation of primary amines with in situ generated bis-triflates of 2-substituted-1,3-propanediols. organic-chemistry.org

A notable advancement is the lanthanide-catalyzed intramolecular aminolysis of epoxy amines. Specifically, lanthanum(III) triflate (La(OTf)3) has been shown to effectively catalyze the C3-selective intramolecular aminolysis of cis-3,4-epoxy amines, affording functionalized azetidines in high yields. nih.govfrontiersin.org This method is tolerant of various functional groups and provides a direct route to azetidin-3-ols. frontiersin.org

Another powerful cyclization strategy involves the iodine-mediated 4-exo trig cyclization of homoallyl amines, which delivers cis-2,4-disubstituted iodo-azetidines with high diastereoselectivity. nih.gov The resulting iodinated azetidines can be further functionalized through nucleophilic displacement of the iodine. nih.gov

Selenium-Induced Cyclization: While less common for azetidine synthesis compared to other heterocycles, organoselenium chemistry can be employed for ring formation. Electrophilic selenium reagents can induce the cyclization of unsaturated amines. For instance, the reaction of homoallylic amines with a selenium electrophile can lead to a selenocyclization product, which, after subsequent chemical manipulation (e.g., oxidation and elimination or radical deselenation), can yield the desired azetidine ring. The stereochemical outcome of the reaction is often controlled by the geometry of the starting alkene.

Cycloaddition reactions, where two or more unsaturated molecules combine to form a cyclic adduct, represent a highly atom-economical and efficient route to azetidine scaffolds.

[2+2] Cycloadditions: The Staudinger synthesis, a [2+2] cycloaddition between a ketene (B1206846) and an imine, is a foundational method for producing β-lactams (azetidin-2-ones). acs.orgmdpi.com These β-lactams are crucial intermediates that can be reduced to the corresponding azetidines. The stereochemistry of the resulting β-lactam can often be controlled by the reaction conditions and the nature of the reactants. acs.org

A more direct approach to the azetidine core is the aza-Paternò-Büchi reaction, a photochemical [2+2] cycloaddition between an imine and an alkene. frontiersin.orgnih.govnih.gov This reaction is one of the most direct methods for synthesizing functionalized azetidines. frontiersin.org However, it faces challenges such as competing E/Z isomerization of the imine upon photoexcitation. frontiersin.org To overcome this, many successful examples utilize cyclic imines or intramolecular variants. nih.gov Recent advances have employed visible-light photocatalysis, using iridium-based photosensitizers to activate oximes (as imine surrogates) for cycloaddition with a broad range of alkenes. acs.orguva.es

| Reaction Name | Reactants | Key Intermediate/Product | Conditions | Reference |

|---|---|---|---|---|

| Staudinger Synthesis | Ketene + Imine | β-Lactam (Azetidin-2-one) | Thermal or catalyzed | acs.orgmdpi.com |

| Aza-Paternò-Büchi | Imine + Alkene | Azetidine | Photochemical (UV or visible light) | frontiersin.orgnih.gov |

| Visible-Light Photocatalysis | Oxime + Alkene | Azetidine | Ir-photocatalyst, visible light | acs.orguva.es |

[3+1] Cycloadditions: These reactions involve the combination of a three-atom component and a one-atom component to form the four-membered ring. A modern example is the enantioselective [3+1] cycloaddition of donor-acceptor (D-A) aziridines with isocyanides, catalyzed by a chiral N,N′-dioxide/Mg(II) complex, which produces exo-imido azetidines in high yields and enantioselectivities. researchwithrutgers.comnih.gov Another approach involves a rhodium-catalyzed [3+1] ring expansion of strained bicyclic methylene (B1212753) aziridines with carbenes, yielding highly substituted methylene azetidines. nih.gov

Altering the size of a pre-existing ring is a powerful, albeit less common, strategy for azetidine synthesis.

Ring Contraction: Azetidines can be synthesized via the ring contraction of five-membered pyrrolidines. A robust method involves a one-pot nucleophilic addition-ring contraction of α-bromo N-sulfonylpyrrolidinones. acs.orgacs.org In the presence of a base like potassium carbonate, various nucleophiles (alcohols, phenols, anilines) can attack the carbonyl group, initiating a rearrangement that expels the bromide and contracts the ring to form α-carbonylated N-sulfonylazetidines. acs.orgacs.org

Ring Expansion: The one-carbon ring expansion of three-membered aziridines offers a direct route to the azetidine core. This can be achieved by reacting N-sulfonylaziridines with dimethylsulfoxonium methylide. researchwithrutgers.com More advanced methods include biocatalytic strategies. For example, an engineered cytochrome P450 enzyme can catalyze the formal one-carbon ring expansion of aziridines via a highly enantioselective frontiersin.orgnih.gov-Stevens rearrangement of an intermediate aziridinium (B1262131) ylide. nih.gov This enzymatic approach overcomes competing side reactions like cheletropic extrusion that often plague traditional chemical catalysts. nih.gov

Azabicyclo[1.1.0]butanes (ABBs) are highly strained molecules that serve as excellent precursors for functionalized azetidines. nih.gov The significant strain energy is released upon cleavage of the central C-N bond, providing a strong thermodynamic driving force for the formation of 1,3-disubstituted azetidines. nih.govacs.org

A versatile and modular approach involves the generation of azabicyclo[1.1.0]butyl lithium, which is a potent nucleophile. acs.org Trapping this species with a boronic ester forms a strained boronate complex. nih.govacs.org Subsequent N-protonation triggers a stereospecific 1,2-metalate rearrangement, cleaving the central C-N bond and yielding an N-H azetidinyl boronic ester. nih.govacs.org This method is notable for its broad substrate scope and the ability to further functionalize both the azetidine nitrogen and the boronic ester moiety. acs.org

Another innovative strategy is a four-component reaction that applies a frontiersin.orgnih.gov-Brook rearrangement/strain-release-driven anion relay sequence to the modular synthesis of acyl azetidines. frontiersin.org This process leverages the rapid, strain-releasing ring-opening of the ABB to drive the reaction equilibrium. frontiersin.org Dual catalysis systems, such as copper/photoredox catalysis, have also been used for the multicomponent allylation of ABBs, enabling the synthesis of complex azetidines containing C3 quaternary centers. acs.org

Stereoselective Synthesis of Azetidine Compounds

Controlling the stereochemistry of substituents on the azetidine ring is critical for medicinal chemistry applications. The development of enantioselective and diastereoselective methods is therefore a primary focus of modern synthetic chemistry.

Many stereoselective syntheses rely on using a chiral starting material, such as an amino acid, to induce stereocontrol. nih.gov For example, chiral N-propargylsulfonamides, readily prepared via chiral sulfinamide chemistry, can undergo gold-catalyzed oxidative cyclization to produce chiral azetidin-3-ones with excellent enantiomeric excess. nih.gov

Catalytic asymmetric methods provide a more efficient route to enantioenriched azetidines from achiral precursors. A recent breakthrough is the copper-catalyzed enantioselective boryl allylation of 2-substituted azetines. acs.org This three-component reaction installs both a boryl group and an allyl group across the C=N bond, creating two new stereocenters with complete absolute and relative stereocontrol, leading exclusively to cis-2,3-disubstituted azetidines. acs.org

For molecules like cis-1-Benzhydryl-2-methyl-azetidin-3-amine, achieving the cis relationship between substituents at the C2 and C3 positions is paramount. Several strategies have been developed to favor this diastereomer.

A powerful method for accessing enantiomerically enriched cis-2,3-disubstituted azetidines starts from Boc-protected chiral allylic amines. acs.org A diastereoselective hydrozirconation reaction, followed by an iodination/cyclization sequence, yields the target cis-azetidines. acs.org The diastereoselectivity is controlled during the hydrozirconation step.

As mentioned previously, the copper-catalyzed boryl allylation of azetines is highly diastereoselective for the cis product. acs.org The proposed mechanism involves a syn-addition of the copper-boryl species to the azetine double bond, which, after allylation, results in the observed cis stereochemistry. acs.org

Another effective approach is the diastereoselective hydrogenation of an exocyclic double bond. A copper-catalyzed radical cyclization of ynamides can produce 2-alkylideneazetidines. Subsequent hydrogenation of the double bond using catalysts like Pearlman's catalyst (Pd(OH)₂/C) proceeds with high diastereoselectivity, favoring the formation of the cis-2-substituted azetidine. nih.gov

The intramolecular aminolysis of cis-3,4-epoxy amines, catalyzed by La(OTf)₃, provides direct access to cis-azetidin-3-ols, preserving the stereochemistry of the starting epoxide. frontiersin.org This method offers a reliable entry into cis-2,3-disubstituted azetidines where one of the substituents is a hydroxyl group.

| Method | Starting Material | Key Step / Reagents | Product Type | Reference |

|---|---|---|---|---|

| Hydrozirconation/Cyclization | Chiral Allylic Amine | Schwartz reagent; I₂; Base | cis-2,3-disubstituted azetidine | acs.org |

| Boryl Allylation | Azetine | Cu(I)/bisphosphine; B₂pin₂; Allyl phosphate | cis-2,3-disubstituted azetidine | acs.org |

| Hydrogenation | 2-Alkylideneazetidine | H₂, Pd(OH)₂/C | cis-2-substituted azetidine | nih.gov |

| Epoxy Amine Cyclization | cis-3,4-Epoxy Amine | La(OTf)₃ | cis-Azetidin-3-ol | frontiersin.org |

Enantioselective Protocols for Chiral Azetidines

The generation of enantioenriched azetidines is paramount for their application as chiral building blocks and in drug development. acs.org A variety of enantioselective protocols have been established, leveraging metal catalysis, organocatalysis, and chiral auxiliaries to control the stereochemical outcome.

Metal-catalyzed reactions are also prevalent. Palladium-catalyzed asymmetric allylation of azalactones has been employed for the synthesis of chiral azetidines. rsc.org Similarly, copper catalysis has been successfully applied. A highly enantioselective difunctionalization of azetines using a Cu/bisphosphine catalyst allows for the installation of boryl and allyl groups, creating two new stereogenic centers with complete regio-, enantio-, and diastereoselectivity in many cases. nih.gov Another notable copper-catalyzed method is the [3+1]-cycloaddition to access tetrasubstituted 2-azetines. nih.gov

Chiral auxiliaries provide another reliable strategy. The use of chiral tert-butanesulfinamides has proven effective for a general and scalable synthesis of enantioenriched C2-substituted azetidines. acs.org This approach has been shown to be effective on a gram-scale, delivering the protected azetidine product in a 44% yield over three steps with an 85:15 diastereomeric ratio. acs.org

Table 1: Comparison of Enantioselective Methods for Azetidine Synthesis

| Method | Catalyst/Auxiliary | Key Transformation | Typical Yield | Typical Enantioselectivity (ee) | Reference |

|---|---|---|---|---|---|

| Organocatalysis | Pyrrolidine-based catalyst | [2+2] Annulation of enamine and aldimine | Good | Diastereoselective | rsc.org |

| Organocatalysis | Proline-derived catalyst | α-chlorination of aldehydes | 22-32% (overall) | 84-92% | nih.gov |

| Metal Catalysis | Pd-complex / Chiral Ligand | Asymmetric allylation | Moderate to Good | High | rsc.org |

| Metal Catalysis | Cu-complex / Bisphosphine | Boryl allylation of azetines | High | >99% | nih.gov |

| Chiral Auxiliary | tert-Butanesulfinamide | Cyclization of chlorosulfinamides | 33-89% | High (Separable diastereomers) | acs.org |

Influence of Substituent Effects on Stereocontrol in Azetidine Formation

The stereochemical outcome of azetidine ring formation is highly dependent on the steric and electronic properties of substituents on the precursors. rsc.org These effects can dictate the diastereoselectivity (cis/trans) and, in chiral syntheses, the enantioselectivity of the cyclization reaction.

The nature of the substituents on both the amine and the aldehyde (or its equivalent) in condensation and cyclization reactions plays a crucial role. rsc.org For example, in the L-proline catalyzed condensation of aldehydes and anilines to form intermediates for trisubstituted azetidines, the presence of a substituent ortho to the formyl group on the aldehyde can halt the reaction sequence, preventing the formation of the desired azetidine. rsc.org This highlights a significant steric hindrance effect. Similarly, electron-donating substituents on sulfonyl azides and Schiff bases have been shown to favor the formation of the corresponding azetidines in good yields in certain multicomponent reactions. rsc.org

In the context of forming the four-membered ring via intramolecular nucleophilic substitution, the nature of the protecting group on the nitrogen atom is critical. The choice of an N-substituent can influence the conformation of the open-chain precursor, thereby directing the stereochemical course of the ring closure. The solvent can also play a pivotal role in modulating these substituent effects. For example, in the ester enolate-imine condensation to form 3-amino-2-azetidinones, the use of a weakly polar solvent like Et₂O often leads to the trans isomers, while a polar solvent mixture such as THF/HMPA favors the formation of the cis isomers. scispace.com

The synthesis of azetidine amino acid derivatives via aza-Michael addition also demonstrates substituent influence. The reaction of methyl 2-(azetidin-3-ylidene)acetate with various NH-heterocycles yields functionalized 3-substituted azetidines, where the nature of the incoming nucleophile dictates the final structure. nih.govresearchgate.net

Strategic Incorporation of the Benzhydryl Moiety in Azetidine Synthesis

The benzhydryl (diphenylmethyl) group is a bulky substituent frequently employed in azetidine synthesis. Its large size has profound implications for the reactivity and stereochemistry of the synthetic route, and it can serve as a protecting group that is removable under specific conditions. beilstein-journals.orgnih.gov

The introduction of the benzhydryl group onto the azetidine nitrogen is typically achieved through standard N-alkylation procedures. A common method involves the reaction of a primary or secondary amine precursor with a benzhydryl halide, such as benzhydryl bromide, often in the presence of a base to neutralize the resulting acid. Another powerful strategy is the direct alkylation of a pre-formed azetidine ring with a suitable benzhydrylating agent. organic-chemistry.org

Alternatively, the azetidine ring can be constructed from a precursor already containing the benzhydryl group. For example, a one-pot synthesis of 1,3-disubstituted azetidines can be accomplished via the alkylation of a primary amine, such as benzhydrylamine, with in situ generated bis-triflates of 2-substituted-1,3-propanediols. organic-chemistry.org

The steric bulk of the N-benzhydryl group is a dominant factor in controlling the stereochemistry of reactions involving the azetidine ring. It can effectively shield one face of the ring, directing incoming reagents to the opposite, less hindered face.

This directing effect is evident in the alkylation of 1-benzhydryl-3-iminoazetidines. The imination of 1-benzhydryl-2-methoxymethylazetidin-3-one, followed by alkylation under kinetic control, yields 4-alkylated products where the substituents at C-2 and C-4 adopt a cis stereochemistry. researchgate.netresearchgate.net This outcome is attributed to the benzhydryl group guiding the approach of the alkylating agent.

The benzhydryl group has also been identified as a key facilitator in photochemical reactions. In the Norrish-Yang cyclization of α-aminoacetophenones to form azetidinols, the benzhydryl protecting group is crucial for both orchestrating the cyclization and enabling a subsequent, strain-releasing ring-opening reaction. beilstein-journals.orgnih.gov Furthermore, the steric crowding around the nitrogen atom by the benzhydryl group can render the azetidine inert to certain reagents. rsc.org In diastereoselective α-alkylation reactions of N-borane complexes of azetidine-2-carbonitriles, a chiral N-substituent (analogous to the bulky benzhydryl group) is used to control the stereochemistry of the newly formed α-center. nih.gov

A common and effective strategy for synthesizing 1-benzhydrylazetidin-3-amines begins with the corresponding 1-benzhydrylazetidin-3-ol (B14779). The synthesis of this alcohol can be achieved by reacting epichlorohydrin (B41342) with benzhydrylamine. The resulting 1-(benzhydrylamino)-3-chloropropan-2-ol (B1283559) can be cyclized under basic conditions to afford 1-benzhydrylazetidin-3-ol. google.com

The subsequent conversion to the amine involves a two-step sequence:

Oxidation: The 1-benzhydrylazetidin-3-ol is oxidized to the corresponding ketone, 1-benzhydrylazetidin-3-one (B119530). chemicalbook.comchemicalbook.com A common method for this transformation is the Swern oxidation, using oxalyl chloride and dimethyl sulfoxide (B87167) (DMSO) at low temperatures, followed by the addition of a hindered base like triethylamine. chemicalbook.com

Reductive Amination: The resulting 1-benzhydrylazetidin-3-one can then be converted to the desired 3-amine via reductive amination. This involves reacting the ketone with an ammonia (B1221849) source (or a primary/secondary amine) to form an imine or enamine in situ, which is then reduced to the amine.

An alternative route involves the direct displacement of a leaving group at the 3-position of the azetidine ring with an amino nucleophile. For example, 1-benzhydrylazetidin-3-yl methanesulfonate (B1217627) can be reacted with an amine to yield the 3-aminoazetidine derivative. google.com

Table 2: Synthetic Route from 1-Benzhydrylazetidin-3-ol to 1-Benzhydrylazetidin-3-one

| Step | Starting Material | Reagents | Product | Yield | Reference |

|---|

Synthetic Pathways to the 2-Methyl and 3-Amino Functionalities of this compound

Achieving the cis-stereochemical relationship between the 2-methyl and 3-amino groups on the 1-benzhydrylazetidine (B26936) scaffold requires highly stereocontrolled synthetic steps. While a direct synthesis for this specific compound is not extensively detailed, pathways can be constructed based on established methodologies for related structures. rsc.orgnih.govscispace.comnih.govorganic-chemistry.orgresearchgate.netmagtech.com.cngoogle.com The synthesis of quinolone antibacterial agents containing a 7-(3-Amino-2-methyl-1-azetidinyl) moiety indicates the importance and accessibility of this core structure. google.com

One potential strategy involves the stereoselective alkylation of a 1-benzhydrylazetidin-3-one precursor. The enolate of 1-benzhydrylazetidin-3-one could be formed and then reacted with a methylating agent (e.g., methyl iodide). The stereochemical outcome of this α-alkylation would be influenced by the bulky N-benzhydryl group, potentially favoring the introduction of the methyl group from the face opposite to the benzhydryl moiety. Subsequent stereoselective reductive amination of the resulting 2-methyl-1-benzhydrylazetidin-3-one would be required to install the 3-amino group. The stereoselectivity of the reduction could be controlled by the choice of reducing agent and reaction conditions, with the existing 2-methyl and N-benzhydryl groups directing the approach of the hydride to establish the desired cis relationship.

An alternative approach starts with a precursor that already contains the methyl group. For example, a chiral γ-amino alcohol derived from an alanine (B10760859) derivative could be cyclized to form a 2-methylazetidine. rsc.org A key strategy in the synthesis of β-lactams (azetidin-2-ones) that can be extended conceptually is the ester enolate-imine condensation. The reaction between an ester enolate and an imine derived from acetaldehyde (B116499) can produce 3-amino-4-methyl-2-azetidinones, and the cis/trans stereochemistry can be controlled by the choice of solvent. scispace.com Subsequent modification of the azetidin-2-one, including N-benzhydrylation and reduction of the carbonyl group, could lead to the target structure.

Furthermore, the hydrogenation of a suitably substituted 2-azetine (a dihydroazete) represents another viable method. The catalytic hydrogenation of an N-Boc-2-azetine typically proceeds to give the corresponding cis-disubstituted azetidine. nih.gov A synthetic sequence could therefore involve the construction of a 1-benzhydryl-2-methyl-3-amino-2-azetine, which upon hydrogenation would yield the desired this compound.

Introduction of the 2-Methyl Group with cis-Stereochemistry

Achieving the desired cis-stereochemistry between the substituents at the C-2 and C-3 positions of the azetidine ring is a critical step in the synthesis of the target compound. Several methodologies have been developed to install alkyl groups with precise stereocontrol.

One effective strategy involves the stereoselective alkylation of an azetidin-3-one (B1332698) precursor. Research has shown that the imination of a 1-benzhydryl-azetidin-3-one, followed by alkylation under kinetically controlled conditions, can lead to a high degree of stereoselectivity. researchgate.netresearchgate.net This process typically involves the formation of a lithium azaenolate, which directs the incoming electrophile (e.g., a methylating agent) to the less hindered face of the ring, resulting in the desired cis configuration relative to existing substituents. The stereochemistry of such products has been unequivocally confirmed through NMR data analysis and single-crystal X-ray diffraction. researchgate.netresearchgate.net

Another powerful approach is the intramolecular cyclization of stereodefined acyclic precursors. A notable example is the lanthanide-catalyzed intramolecular aminolysis of cis-3,4-epoxy amines. nih.govfrontiersin.org In this method, a catalytic amount of a Lewis acid, such as Lanthanum(III) trifluoromethanesulfonate (B1224126) (La(OTf)₃), promotes a regioselective C3-attack of the amine onto the epoxide. nih.govfrontiersin.org The stereochemistry of the starting epoxy amine is directly translated to the azetidine product, making it a highly stereocontrolled route. This reaction proceeds via an anti-Baldwin 4-exo-tet cyclization, affording the corresponding 3-hydroxyazetidine with the substituents in a cis arrangement. nih.gov

Photochemical methods, such as the aza Paternò-Büchi reaction—a [2+2] photocycloaddition between an imine and an alkene—also offer a direct pathway to functionalized azetidines. rsc.orgresearchgate.net The stereochemical outcome of these reactions can be influenced by the choice of photosensitizer and the geometry of the reactants. researchgate.net

| Method | Precursor | Key Reagents/Conditions | Stereochemical Control | Reference(s) |

| Stereoselective Alkylation | 1-Benzhydryl-azetidin-3-one | 1. Imination2. Lithium azaenolate formation3. Alkylation (kinetic control) | High cis-selectivity | researchgate.net, researchgate.net |

| Intramolecular Aminolysis | cis-3,4-Epoxy amine | La(OTf)₃ (catalyst), reflux | High cis-selectivity (substrate-controlled) | nih.gov, frontiersin.org |

| Aza Paternò-Büchi Reaction | Imine and Alkene | Visible light, Ir(III) photocatalyst | Dependent on reaction conditions and substrate geometry | rsc.org, researchgate.net |

Formation of the 3-Amino Substituent (e.g., selective displacement of 3-OMs, Strecker reaction modifications)

Once the azetidine ring with the C-2 methyl group is established, the next crucial step is the introduction of the 3-amino group with the correct cis-stereochemistry relative to the methyl group. This is typically achieved by functionalizing an azetidin-3-one or its corresponding alcohol derivative.

A widely used and reliable method involves the conversion of a 3-hydroxyazetidine intermediate into a derivative with a good leaving group, such as a mesylate (-OMs) or tosylate (-OTs). frontiersin.org The cis-3-hydroxyazetidine, obtained from methods like the epoxy amine cyclization, can be mesylated. Subsequent nucleophilic substitution with an azide (B81097) source (e.g., sodium azide) proceeds via an SN2 mechanism. This reaction inverts the stereocenter at C-3, leading to a trans-azidoazetidine. A final reduction of the azide, commonly achieved through catalytic hydrogenation (e.g., H₂/Pd-C) or with Staudinger reaction conditions (PPh₃, H₂O), yields the desired this compound, regenerating the cis relationship between the C-2 methyl and the newly formed C-3 amine.

Alternatively, modifications of the Strecker synthesis can be applied to an azetidin-3-one precursor. In this approach, the azetidin-3-one is treated with an amine source (e.g., ammonia or a protected amine equivalent) and a cyanide source (e.g., trimethylsilyl (B98337) cyanide). This forms an α-aminonitrile intermediate, which can then be hydrolyzed or reduced to afford the target 3-aminoazetidine. The stereochemical outcome of the initial nucleophilic addition to the ketone is a key factor in determining the final product's stereochemistry.

The aza-Michael addition represents another strategy for forming the C-N bond at the C-3 position. nih.gov This involves the conjugate addition of a nitrogen nucleophile to an α,β-unsaturated ester derivative, such as methyl 2-(azetidin-3-ylidene)acetate, which can be prepared from an azetidin-3-one via a Horner-Wadsworth-Emmons reaction. nih.gov

| Method | Starting Material | Key Steps | Stereochemical Outcome | Reference(s) |

| Displacement of Mesylate | trans-1-Benzhydryl-3-hydroxy-2-methylazetidine | 1. Mesylation (MsCl, base)2. SN2 with Azide (NaN₃)3. Reduction of azide (e.g., H₂/Pd-C) | Inversion at C-3 gives final cis-amine | frontiersin.org |

| Strecker Reaction Modification | 1-Benzhydryl-2-methyl-azetidin-3-one | 1. Reaction with NH₃ and a cyanide source2. Hydrolysis/Reduction of the aminonitrile | Stereoselectivity depends on the addition step | google.com |

| Aza-Michael Addition | Methyl 2-(1-benzhydryl-2-methyl-azetidin-3-ylidene)acetate | Conjugate addition of a nitrogen nucleophile | Controlled by the facial selectivity of the addition | nih.gov |

Protecting Group Strategies for Amine and Benzhydryl Functionalities in Azetidine Synthesis

The judicious use of protecting groups is fundamental to the successful synthesis of complex molecules like this compound. jocpr.com These groups are employed to mask reactive functionalities, preventing unwanted side reactions and directing the course of the synthesis. utsouthwestern.edu

The N-benzhydryl (Boc) group on the azetidine nitrogen is not merely a placeholder; it serves as a bulky N-protecting group that can influence the stereochemical outcome of reactions on the azetidine ring. Its steric hindrance can direct reagents to the opposite face of the ring, enhancing stereoselectivity. researchgate.net Furthermore, the benzhydryl group is stable under a variety of reaction conditions but can be readily cleaved when desired, typically through catalytic hydrogenation (e.g., using palladium on carbon), which simultaneously can reduce other functionalities like azides or nitro groups.

Once the 3-amino group is installed, it often requires protection to prevent it from interfering with subsequent synthetic transformations. The choice of protecting group is critical and must be orthogonal to the N-benzhydryl group, meaning it can be removed without affecting the benzhydryl group and vice-versa.

tert-Butoxycarbonyl (Boc): This is a very common amine protecting group. It is introduced using di-tert-butyl dicarbonate (B1257347) ((Boc)₂O) and is stable to basic and nucleophilic conditions but is easily removed under acidic conditions (e.g., with trifluoroacetic acid (TFA) or HCl in dioxane). mdpi.com

Benzyloxycarbonyl (Cbz or Z): Introduced using benzyl (B1604629) chloroformate, the Cbz group is robust under acidic and basic conditions. Like the N-benzhydryl group, it is typically removed by catalytic hydrogenation, which would lead to simultaneous deprotection if both groups are present.

Phthalimide (Phth): This group can be introduced via Gabriel synthesis conditions. It is extremely stable but can be removed using hydrazine (B178648) (Ing-Manske procedure).

| Protecting Group | Functionality Protected | Introduction Reagent | Common Cleavage Conditions | Reference(s) |

| Benzhydryl (Boc) | Azetidine Nitrogen (N-1) | Benzhydryl bromide | Catalytic Hydrogenation (H₂, Pd/C) | researchgate.net |

| tert-Butoxycarbonyl (Boc) | 3-Amino Group | Di-tert-butyl dicarbonate ((Boc)₂O) | Acid (TFA, HCl) | mdpi.com |

| Benzyloxycarbonyl (Cbz) | 3-Amino Group | Benzyl chloroformate (CbzCl) | Catalytic Hydrogenation (H₂, Pd/C) | mdpi.com |

| Phthalimide (Phth) | 3-Amino Group | Phthalic anhydride, then dehydration | Hydrazine (NH₂NH₂) | mdpi.com |

Theoretical and Computational Investigations of Cis 1 Benzhydryl 2 Methyl Azetidin 3 Amine and Azetidine Analogs

Computational Studies of Ring Strain and Conformation in Azetidines

Azetidines, including analogs of cis-1-Benzhydryl-2-methyl-azetidin-3-amine, are four-membered nitrogen-containing heterocycles characterized by significant ring strain. rsc.orgrsc.orgresearchwithrutgers.com The reactivity of these compounds is largely driven by this inherent strain, which is estimated to be approximately 25.4 kcal/mol. rsc.org This value places azetidines between the less stable, more strained aziridines (approx. 27.7 kcal/mol) and the more stable, five-membered pyrrolidines (approx. 5.4 kcal/mol). rsc.org The balance of considerable ring strain with greater stability and easier handling compared to aziridines makes azetidines unique and valuable in synthetic applications. rsc.orgrsc.orgresearchwithrutgers.com

Computational chemistry provides powerful tools to investigate the consequences of this strain. Theoretical models are used to predict the conformational preferences of the azetidine (B1206935) ring. The four-membered ring is not planar and typically adopts a puckered conformation to alleviate some torsional strain. The degree of puckering and the preferred conformation are influenced by the nature and position of substituents on the ring. For a molecule like this compound, the bulky benzhydryl group on the nitrogen atom and the methyl group at the C2 position play crucial roles in determining the ring's most stable three-dimensional structure. Computational studies can model these interactions to predict the lowest energy conformations and the barriers to ring inversion. The relationship between angular strain and the reactivity of bicyclic systems containing an azetidinone (a related structure) has been a subject of theoretical inquiry, particularly in the context of penicillin antibiotics. nih.gov

Comparative Ring Strain Energies

| Heterocycle | Ring Size | Approximate Ring Strain (kcal/mol) | Reference |

|---|---|---|---|

| Aziridine (B145994) | 3 | 27.7 | rsc.org |

| Azetidine | 4 | 25.4 | rsc.org |

| Pyrrolidine (B122466) | 5 | 5.4 | rsc.org |

Quantum Chemical Calculations for Reaction Mechanism Elucidation

Quantum chemical calculations have become indispensable for understanding the detailed mechanisms of chemical reactions involving azetidines. nih.gov Methods such as Density Functional Theory (DFT) allow researchers to map potential energy surfaces, identify intermediates, and calculate the energies of transition states for reactions. nih.govthescience.dev This detailed mechanistic insight helps rationalize experimental observations and design new, more efficient synthetic routes. nih.gov For azetidines, these calculations have been applied to understand their formation and their subsequent stereoselective functionalization. nih.govacs.orgresearchgate.net

The formation of the strained four-membered azetidine ring often competes with the formation of the thermodynamically more stable five-membered pyrrolidine ring. acs.orgresearchgate.net Quantum chemical calculations are crucial for understanding the kinetic factors that favor azetidine formation. By calculating the activation energies for the transition states of competing pathways, researchers can predict the reaction's outcome.

For example, in a study on the synthesis of 2-arylazetidines from epoxy amines, DFT calculations were performed to investigate the ring-closure step. acs.orgresearchgate.net The results showed that while the five-membered pyrrolidine product was thermodynamically more stable, the reaction was kinetically controlled, favoring the formation of the four-membered azetidine ring under specific basic conditions. acs.orgresearchgate.net Similarly, in the La(OTf)₃-catalyzed intramolecular aminolysis of cis-3,4-epoxy amines, computational analysis of the transition states revealed that the lanthanum catalyst selectively lowers the energy of the transition state leading to the azetidine product over the one leading to the pyrrolidine. nih.govfrontiersin.org This finding was consistent with experimental results and explained the observed anti-Baldwin regioselectivity. nih.govfrontiersin.org

Controlling stereochemistry is a central challenge in organic synthesis, and computational studies provide deep insights into the origins of stereoselectivity in reactions involving azetidines. DFT calculations can model the interactions between reactants, catalysts, and solvents to explain why one stereoisomer is formed preferentially over another.

A notable example is the chiral phosphoric acid-catalyzed intermolecular desymmetrization of meso-acyl-azetidines. nih.gov DFT calculations at the B97D3/6-311+G(2d,2p)/SMD(toluene)//B97D3/6-31G(d,p)/CPCM(toluene) level of theory were used to explore four possible reaction mechanisms. nih.gov The calculations confirmed that the reaction proceeds through a bifunctional activation pathway where the catalyst protonates the azetidine nitrogen while simultaneously activating the thione tautomer of the nucleophile. nih.gov This specific activation mode was found to have the lowest activation free energy, explaining the high enantioselectivity observed experimentally. nih.gov In other systems, such as the synthesis of 3-methoxyazetidines via an aziridine ring expansion, quantum chemical calculations rationalized the reaction mechanism and the stereochemical outcome. researchgate.net

Molecular Modeling of Substituent Effects on Reactivity and Selectivity

Substituents attached to the azetidine ring, such as the benzhydryl and methyl groups in this compound, have profound effects on the molecule's reactivity and the selectivity of its reactions. Molecular modeling allows for a systematic investigation of these effects, which can be broadly categorized as electronic and steric.

The electronic properties of substituents can significantly alter the reactivity of the azetidine ring by modifying the electron density at various atoms. These effects can be quantified using linear free energy relationships, most notably the Hammett equation. libretexts.org The Hammett equation, log(k/k₀) = ρσ, relates the rate (k) of a reaction for a substituted compound to the rate (k₀) of an unsubstituted parent compound through the substituent constant (σ) and the reaction constant (ρ). libretexts.org The substituent constant, σ, is an empirical measure of the electron-donating or electron-withdrawing ability of a substituent. youtube.com Electron-withdrawing groups have positive σ values, while electron-donating groups have negative σ values. libretexts.orgyoutube.com

While originally developed for substituted benzoic acids, the principles are widely applied to understand reactivity in other systems. libretexts.orgrsc.org In the context of azetidines, a Hammett analysis could be used to study reactions involving an aryl substituent attached to the ring or the nitrogen atom. A positive reaction constant (ρ) implies that the reaction is accelerated by electron-withdrawing groups, suggesting a buildup of negative charge (or decrease in positive charge) in the transition state. nih.gov Conversely, a negative ρ value indicates the reaction is favored by electron-donating groups. nih.gov Quantum chemical methods can also directly compute the charge distribution within the molecule, providing a detailed picture of how substituents polarize the bonds within the azetidine ring and influence its interaction with electrophiles or nucleophiles. cuny.edu

Selected Hammett Substituent Constants (σ)

Illustrates the electronic effect of various substituents. Positive values indicate electron-withdrawing character, while negative values indicate electron-donating character relative to hydrogen.

| Substituent | σmeta | σpara | Reference |

|---|---|---|---|

| -N(CH₃)₂ | -0.15 | -0.63 | libretexts.org |

| -OCH₃ | +0.12 | -0.27 | libretexts.org |

| -CH₃ | -0.07 | -0.17 | libretexts.org |

| -H | 0.00 | 0.00 | libretexts.org |

| -Cl | +0.37 | +0.23 | libretexts.org |

| -CN | +0.62 | +0.70 | libretexts.org |

| -NO₂ | +0.71 | +0.78 | libretexts.org |

The sheer size of substituents can control reaction outcomes by physically blocking the approach of a reagent to a particular face or site of the molecule. The benzhydryl group on the nitrogen of this compound is exceptionally bulky and serves as a powerful steric directing group. This group is commonly employed as a nitrogen-protecting group during the synthesis of azetidine derivatives. researchgate.net

Molecular modeling can be used to perform a quantitative analysis of this steric hindrance. By mapping the steric bulk around the molecule, it is possible to predict which trajectories of attack by an external reagent are sterically feasible and which are hindered. For instance, in the synthesis of 4-alkyl-1-benzhydryl-2-methoxymethylazetidin-3-ones, the regio- and stereoselective alkylation is controlled by the existing substituents. researchgate.net The bulky 1-benzhydryl group and the 2-substituent work in concert to direct the incoming alkyl group to the C4 position from the face opposite to the C2-substituent, resulting in a cis stereochemical relationship between the C2 and C4 substituents. researchgate.net The reduction of the resulting ketone would then lead to a specific diastereomer of the corresponding azetidin-3-ol, demonstrating how steric factors, predictable through modeling, dictate the stereochemical outcome of a reaction sequence. researchgate.net

Computational Assessment of Lewis Basicity and Cation Affinities Relevant to Azetidine Chemistry

The Lewis basicity of a molecule, its ability to donate an electron pair to a Lewis acid, is a fundamental property in chemistry. In the gas phase, this is quantified by two key metrics: proton affinity (PA) and gas-phase basicity (GB). Proton affinity is the negative of the enthalpy change for the protonation reaction, while gas-phase basicity is the negative of the Gibbs free energy change for the same reaction. acs.org Higher PA and GB values correspond to stronger basicity. acs.org Computational chemistry provides essential tools for calculating these properties, offering insights into how a molecule's structure influences its intrinsic basicity, independent of solvent effects.

Computational studies on the azetidine ring system reveal nuanced trends that challenge simple predictions based on inductive effects alone. The gas-phase proton affinity of the parent azetidine molecule has been evaluated to be 943.4 kJ/mol, with a corresponding gas-phase basicity of 908.6 kJ/mol. nist.gov

Substituents on the azetidine ring can significantly alter its basicity. For instance, the addition of a methyl group to the nitrogen atom in N-methylazetidine results in a proton affinity of 882.5 kJ/mol and a gas-phase basicity of 851.7 kJ/mol. nist.gov This decrease in basicity upon N-alkylation is contrary to the trend observed in many acyclic amines, where alkyl groups typically increase basicity due to their electron-donating inductive effects. masterorganicchemistry.com This highlights the complex interplay of ring strain and electronic factors within the four-membered ring. Further, studies on L-azetidine-2-carboxylic acid, another analog, have determined its experimental proton affinity to be approximately 933.0 kJ/mol (223.0 kcal/mol).

Theoretical analyses suggest that the basic strength of cyclic amines like azetidine is not governed simply by the C-N-C bond angle or ring strain, but is significantly influenced by the degree of pyramidalization at the nitrogen atom, which impacts the electron-donating ability of the nitrogen lone pair.

While proton affinity is a measure of affinity for the smallest cation, H+, the affinity for other cations, such as alkali metal ions (Li+, Na+), is also a critical aspect of a molecule's chemical behavior. There is a limited amount of specific computational data on the lithium and sodium cation affinities for the azetidine core. However, the methodologies for their calculation are well-established, typically employing high-level quantum chemical methods like G4 theory or Density Functional Theory (DFT) at levels such as B3LYP. nih.gov For example, computational studies on the lithium cation affinity of glycine (B1666218) have utilized G4 calculations to understand the binding thermochemistry. nih.gov Similarly, DFT has been used to probe the sodium cation affinity of various organic molecules. These affinities are governed by the electrostatic attraction between the cation and the nitrogen lone pair, and while they often follow trends similar to proton affinity, they are more sensitive to steric hindrance due to the larger size of the cations.

For the specific molecule This compound , no direct computational assessments of its Lewis basicity or cation affinities appear in the reviewed literature. However, its properties can be inferred from the principles established for simpler azetidines:

N-Benzhydryl Group: The large diphenylmethyl (benzhydryl) group on the azetidine nitrogen introduces significant steric bulk. This would likely shield the nitrogen's lone pair, hindering its interaction with cations and thereby decreasing the gas-phase basicity compared to less substituted analogs.

C3-Amine Group: The presence of a primary amine at the C-3 position introduces a second basic center in the molecule. A comprehensive computational study would be required to determine which nitrogen—the endocyclic (ring) nitrogen or the exocyclic (amine) nitrogen—is the preferred site of protonation or cation binding. The final proton affinity would be determined by the most basic site.

C2-Methyl Group: The methyl group at the C-2 position is expected to have a minor electron-donating inductive effect, which would slightly increase the basicity of the ring.

Given these competing factors, particularly the steric hindrance from the benzhydryl group and the presence of a second basic site, a dedicated theoretical investigation using methods like DFT would be necessary to quantitatively determine the proton, lithium, and sodium cation affinities of this compound.

Data Table: Gas-Phase Basicity and Proton Affinity of Azetidine Analogs

| Compound | Gas-Phase Basicity (kJ/mol) | Proton Affinity (kJ/mol) | Source(s) |

| Azetidine | 908.6 | 943.4 | nist.gov |

| N-Methylazetidine | 851.7 | 882.5 | nist.gov |

| L-Azetidine-2-carboxylic acid | Not Reported | ~933.0 |

Non Clinical Research Applications and Mechanistic Biological Insights of Azetidine Derivatives

Azetidines as Bioisosteres and Scaffolds in Medicinal Chemistry Design

Azetidine-containing building blocks have been increasingly utilized in drug design. enamine.net The four-membered saturated cyclic amine structure of azetidines is found in both natural products and synthetic compounds with notable biological activities. medwinpublishers.com As bioisosteres, azetidines can replace more common saturated heterocycles like piperidines and pyrrolidines, often leading to improved drug-like properties. chemrxiv.org This substitution can enhance characteristics such as lipophilicity, solubility, and metabolic stability. researchgate.net The successful use of the azetidine (B1206935) moiety is exemplified by several approved drugs, including the antihypertensive calcium channel blocker Azelnidipine. enamine.netchemrxiv.org

A significant challenge in fragment-based drug design is the inherent lack of molecular rigidity in many small organic molecules. enamine.net The introduction of ring systems is a common strategy to limit conformational flexibility, and small monocyclic scaffolds like azetidine are often preferred due to their minimal contribution to molecular weight and lipophilicity. enamine.net

The constrained nature of the azetidine ring provides a rigid scaffold with a well-defined three-dimensional orientation of its substituents. enamine.netrsc.org This conformational restriction can lead to several advantages in drug discovery:

Increased Affinity: By reducing the entropic penalty of binding to a biological target, the rigidity of the azetidine scaffold can result in higher binding affinity. enamine.netacs.org

Improved Reproducibility: Conformationally restricted molecules often yield more reproducible results in computational screening methods. enamine.net

Enhanced Selectivity: The defined spatial arrangement of functional groups on the azetidine ring can lead to more specific interactions with the target protein, potentially improving selectivity over other targets. bham.ac.uk

The cis-conformation of substituents on the azetidine ring, as seen in cis-1-Benzhydryl-2-methyl-azetidin-3-amine, further defines the spatial orientation of the attached groups, making such compounds valuable probes for exploring molecular interactions. bham.ac.uk

The incorporation of an azetidine ring into a molecule can significantly influence its pharmacokinetic profile. researchgate.net The replacement of larger, more flexible, or more lipophilic groups with an azetidine moiety can lead to:

Improved Solubility: The introduction of the nitrogen atom and the rigid, compact nature of the azetidine ring can enhance aqueous solubility, a critical factor for drug absorption and distribution. tcichemicals.com

Increased Metabolic Stability: The azetidine ring itself is generally stable, and its incorporation can block sites of metabolism on a molecule, leading to increased metabolic stability and a longer half-life. researchgate.net

The table below illustrates how the introduction of an azetidine moiety can be a strategic tool in medicinal chemistry to fine-tune the properties of a lead compound.

Table 1: Azetidine as a Bioisosteric Replacement

| Original Moiety | Bioisosteric Replacement | Potential Advantages |

|---|---|---|

| Piperidine (B6355638) | Azetidine | Reduced lipophilicity, increased rigidity |

| Pyrrolidine (B122466) | Azetidine | Altered vector orientation of substituents, increased rigidity |

| Morpholine | Spiro-azetidine | Increased three-dimensionality, improved solubility tcichemicals.com |

Role as Amino Acid Surrogates and in Peptidomimetic Chemistry

Azetidine carboxylic acids are valuable as non-natural amino acid surrogates in the design of peptidomimetics. nih.govnih.gov L-azetidine-2-carboxylic acid, a naturally occurring proline analogue, is known to be an inhibitor of collagen synthesis. nih.gov The incorporation of azetidine-based amino acids into peptide chains can induce significant conformational changes, such as the formation of γ-turns, thereby influencing the secondary structure of the peptide. chemrxiv.org

The strained nature of the azetidine ring makes it a useful turn-inducing element in the synthesis of cyclic peptides. nih.gov The introduction of a 3-aminoazetidine (3-AAz) subunit has been shown to improve the efficiency of macrocyclization for various peptide lengths. nih.gov Furthermore, peptides containing these surrogates can exhibit enhanced stability towards proteases. nih.gov The synthesis of peptides containing azetidine-based amino acids allows for the creation of novel molecular architectures with potential applications in protein engineering. chemrxiv.orgacs.orgnih.gov

Application as Chiral Ligands and Catalysts in Asymmetric Synthesis

Chiral azetidine derivatives have emerged as effective ligands and organocatalysts in asymmetric synthesis since the early 1990s. birmingham.ac.ukresearchgate.net Their rigid, C2-symmetric structures can create a well-defined chiral environment around a metal center, leading to high enantioselectivity in a variety of chemical transformations. researchgate.net

Azetidine-based catalysts have been successfully employed in several key reactions, including:

Friedel-Crafts alkylations birmingham.ac.ukresearchgate.net

Henry (nitroaldol) reactions bham.ac.ukbirmingham.ac.ukresearchgate.netljmu.ac.uk

Michael-type additions birmingham.ac.ukresearchgate.net

Addition of diethylzinc (B1219324) to aldehydes researchgate.netresearchgate.net

For instance, single enantiomer, 2,4-cis-disubstituted amino azetidines have been used as ligands for copper-catalyzed Henry reactions, achieving over 99% enantiomeric excess in some cases. ljmu.ac.uk Similarly, chiral C2-symmetric 2,4-disubstituted azetidines have demonstrated high catalytic ability in the asymmetric addition of diethylzinc to aldehydes. researchgate.net The rigidity of the azetidine scaffold is a key factor in enhancing the control of the catalytic pocket, which in turn leads to increased enantioselectivity. rsc.org

In Vitro Mechanistic Studies of Biological Interactions (Excluding Clinical Outcomes)

The unique structural and electronic properties of azetidine derivatives make them valuable tools for in vitro studies aimed at understanding the mechanisms of biological interactions.

Azetidine-based compounds have been investigated as inhibitors and antagonists for a range of enzymes and receptors.

Cathepsin Inhibition: A series of 3,4-disubstituted azetidin-2-ones have been identified as potent and selective inhibitors of cathepsin K, a cysteine protease. nih.gov These compounds are believed to transiently acylate the active site cysteine of the enzyme. nih.gov While azetidinones have shown promise, aziridine-based compounds have also been extensively studied as cathepsin L inhibitors. nih.gov

Dopaminergic Receptor Antagonism: Azetidine derivatives have shown potential as dopamine (B1211576) receptor antagonists. researchgate.net Specifically, N-(1-benzhydryl-azetidin-3-yl) benzamide (B126) derivatives have been evaluated for their affinity for D2 and D4 dopamine receptors. researchgate.net The benzhydryl group, also present in this compound, is a common feature in these potent antagonists. The table below shows the binding affinities of some of these derivatives.

Table 2: Binding Affinities of N-(1-benzhydryl-azetidin-3-yl) Benzamide Derivatives at Dopamine Receptors

| Compound | D2 Receptor Ki (nM) | D4 Receptor Ki (nM) |

|---|---|---|

| N-(1-benzhydryl-azetidin-3yl)-2-bromo-benzamide | 10.3 | 25.6 |

| N-(1-benzhydryl-azetidin-3yl)-4-bromo-benzamide | 28.5 | 15.8 |

| N-(1-benzhydryl-azetidin-3yl)-2-chloro-benzamide | 15.7 | 33.4 |

| N-(1-benzhydryl-azetidin-3yl)-4-chloro-benzamide | 35.2 | 18.9 |

Data sourced from a study on azetidine derivatives as dopamine antagonists. researchgate.net

Furthermore, other azetidine derivatives have been explored as inhibitors of vesicular dopamine uptake, with some showing potent inhibition of the vesicular monoamine transporter 2 (VMAT2). nih.govnih.gov These findings highlight the versatility of the azetidine scaffold in the design of molecules that can modulate the dopaminergic system.

Structure-Activity Relationship (SAR) Insights from Azetidine Derivatives (Focus on in vitro observations)

The structure-activity relationship (SAR) of azetidine derivatives reveals critical insights into how specific structural modifications influence their biological activity. In vitro studies on various analogues provide a framework for understanding the potential interactions of this compound with biological targets.

The core azetidine ring, a four-membered nitrogen-containing heterocycle, serves as a key scaffold. The substituents at different positions on this ring dictate the molecule's potency and selectivity. For instance, in a series of 3-aryl-3-azetidinyl acetic acid methyl ester derivatives, the nature of the aryl group and substitutions on the azetidine nitrogen were found to be crucial for acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) inhibitory activity. nih.gov

In studies of related piperidine derivatives, which share structural similarities with azetidines, substitutions on the nitrogen atom and other positions on the ring have been shown to significantly affect affinity for monoamine transporters. nih.gov For example, the presence of an electron-withdrawing group on a phenyl ring attached to the core structure can maximize potency at the dopamine transporter (DAT). nih.gov This suggests that the electronic properties of the benzhydryl group in this compound likely play a significant role in its biological activity profile.

Furthermore, the stereochemistry of the substituents is a determining factor in biological activity. In studies of 3,6-disubstituted piperidine derivatives, enantiomers exhibited differential affinities for the DAT, with one enantiomer showing significantly higher potency. nih.gov This highlights the importance of the cis configuration of the methyl and amine groups in the target compound.

The substitution pattern on the amino group of azetidine derivatives also modulates activity. In a series of 4-(3-aminoazetidin-1-yl)pyrimidin-2-amines, the alkyl substitution pattern on the basic amine was found to influence potency as histamine (B1213489) H3 receptor agonists. nih.govacs.org This indicates that the free amine in this compound is a key site for potential interactions and that modifications at this position could significantly alter its biological effects.

Interactive Table: SAR Insights for Azetidine and Related Derivatives

In Vitro Cellular Mechanism of Action Studies (e.g., neuroprotection models)

In vitro cellular models are instrumental in elucidating the potential neuroprotective mechanisms of azetidine derivatives. These studies often involve challenging neuronal cell lines with neurotoxins to mimic the pathological conditions of neurodegenerative diseases and then assessing the protective effects of the compounds.

For instance, in studies of 3-aryl-3-azetidinyl acetic acid methyl ester derivatives, neuroprotective activity was evaluated in models associated with Parkinson's disease (salsolinol-induced neurodegeneration) and Alzheimer's disease (glutamate-induced oxidative damage). nih.gov One of the derivatives demonstrated a significant neuroprotective effect in both models. nih.gov The mechanism of this protection in the glutamate (B1630785) model was attributed to a reduction in oxidative stress and caspase-3/7 activity, key mediators of apoptosis or programmed cell death. nih.gov

Human neuroblastoma SH-SY5Y cells are a commonly used model in neuroprotection studies. frontiersin.orgmdpi.com These cells can be treated with neurotoxins like MPP+, the active metabolite of MPTP, to simulate the dopaminergic neuron loss seen in Parkinson's disease. mdpi.com The protective effects of test compounds are then quantified by measuring cell viability, often through assays like the MTT assay. frontiersin.org Furthermore, the ability of a compound to reduce reactive oxygen species (ROS) levels, a measure of oxidative stress, can be assessed using probes like DCFH-DA. frontiersin.org

Another key aspect of neuroprotection relevant to Alzheimer's disease is the inhibition of acetylcholinesterase (AChE) and the prevention of amyloid-beta (Aβ) peptide aggregation. frontiersin.org In vitro assays can directly measure a compound's ability to inhibit AChE activity. nih.govfrontiersin.org The Thioflavin T (ThT) binding assay is used to assess the inhibition of Aβ aggregation, a hallmark of Alzheimer's pathology. frontiersin.org

Based on these established methodologies for related compounds, it can be inferred that the neuroprotective potential of this compound would be investigated using similar in vitro models. The focus would be on its ability to protect neuronal cells from various insults, reduce oxidative stress, inhibit key enzymes like AChE, and prevent the aggregation of pathogenic proteins.

Interactive Table: In Vitro Neuroprotection Assays for Azetidine Derivatives

Q & A

Basic Research Questions

Q. What are the recommended analytical methods for confirming the stereochemical purity of cis-1-Benzhydryl-2-methyl-azetidin-3-amine?

- Methodology : Use chiral HPLC or SFC (supercritical fluid chromatography) with a polysaccharide-based column (e.g., Chiralpak IA/IB) to resolve enantiomers. Validate purity via retention time alignment with synthetic standards and circular dichroism (CD) spectroscopy for absolute configuration confirmation. Impurity thresholds should follow ICH guidelines (≤0.5% for individual impurities) .

Q. How can researchers mitigate oxidative degradation of the azetidine ring during storage or reactions?

- Approach : Store the compound under inert gas (N₂/Ar) at –20°C in amber vials to reduce light/oxygen exposure. During synthesis, employ radical scavengers (e.g., BHT) or chelating agents (EDTA) to suppress metal-catalyzed oxidation. Monitor degradation via LC-MS for mass shifts (+16 Da for epoxides or hydroxylation) .

Advanced Research Questions

Q. What strategies resolve contradictory data in determining the azetidine ring’s conformational stability via NMR?

- Analysis : Conflicting NOESY/ROESY signals may arise from dynamic ring puckering. Perform variable-temperature NMR (VT-NMR) to assess activation energy barriers (ΔG‡) for ring inversion. Compare with DFT calculations (B3LYP/6-31G*) to model low-energy conformers. Discrepancies >1 kcal/mol warrant revisiting solvent effects or sample purity .

Q. How to design a kinetic study for N-alkylation reactions involving this compound under catalytic conditions?

- Experimental Design :

- Catalyst Screening : Test Pd/C, Ni(0), or photoredox catalysts for C–N coupling efficiency.

- Kinetic Profiling : Use in-situ IR or stopped-flow NMR to track intermediate formation (e.g., iminium ions).

- Data Interpretation : Apply Eyring plots to determine ΔH‡ and ΔS‡. Note steric hindrance from the benzhydryl group may slow nucleophilic attack, requiring higher temperatures (80–100°C) .

Q. What computational methods validate the compound’s interaction with biological targets (e.g., GPCRs)?

- Protocol :

- Docking : Use AutoDock Vina or Schrödinger’s Glide with homology-modeled receptors.

- MD Simulations : Run 100-ns trajectories in explicit solvent (TIP3P) to assess binding mode stability.

- Key Metrics : RMSD (<2 Å for ligand), hydrogen bond occupancy (>70%), and MM-PBSA binding energy (ΔG < –8 kcal/mol). Cross-validate with SPR or ITC assays .

Data Contradiction Resolution

Q. How to address inconsistencies in reported melting points for this compound across literature?

- Troubleshooting :

- Sample Purity : Re-crystallize from ethyl acetate/hexane (3:1) and verify via DSC (∆H fusion ~120 J/g).

- Polymorphism : Perform PXRD to detect crystalline phases. Thermal gravimetric analysis (TGA) can rule out solvent retention.

- Instrument Calibration : Cross-check with NIST-certified reference standards .

Safety and Handling

Q. What are the critical safety protocols for handling this amine in large-scale reactions?

- Guidelines :

- PPE : Nitrile gloves, goggles, and lab coats.

- Ventilation : Use fume hoods with >0.5 m/s face velocity.

- Spill Management : Neutralize with citric acid (5% w/v) and adsorb with vermiculite.

- Disposal : Follow EPA guidelines for amine waste (RCRA D003) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.